molecular formula C13H13N5OS B2486918 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1788543-20-3

1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea

Katalognummer: B2486918
CAS-Nummer: 1788543-20-3
Molekulargewicht: 287.34
InChI-Schlüssel: JCDVOPOPPIEEAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic small molecule based on the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its versatile protein kinase inhibitor (PKI) activity . The core 2-methylpyrazolo[1,5-a]pyrimidine moiety is a recognized synthetic intermediate in developing pharmaceuticals, such as the dipeptidyl peptidase-IV (DPP-IV) inhibitor anagliptin . This compound features a urea linker connecting the heteroaromatic core to a thiophen-2-ylmethyl group, a design strategy often employed to modulate molecular properties and target binding. Pyrazolo[1,5-a]pyrimidine derivatives are a notable class of heterocyclic compounds with potent activity in targeted cancer therapy, acting as ATP-competitive or allosteric inhibitors of kinases critical for cellular signaling . These kinases include, but are not limited to, CK2, EGFR, B-Raf, and MEK, making inhibitors based on this scaffold promising candidates for research in oncology, particularly for non-small cell lung cancer (NSCLC) and melanoma . Beyond oncology, research indicates the pyrazolo[1,5-a]pyrimidine core is a key structural component in developing potent and selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), a target for inflammatory and autoimmune diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The molecule is intended for use in biochemical research, hit-to-lead optimization, and structure-activity relationship (SAR) studies to explore its potential interactions with these and other biological targets. Please note: The specific biological activity, potency, and selectivity profile of this exact compound are not yet fully characterized in the public scientific literature. The information provided describes the well-researched potential of its structural class. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

1-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS/c1-9-5-12-14-6-10(8-18(12)17-9)16-13(19)15-7-11-3-2-4-20-11/h2-6,8H,7H2,1H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDVOPOPPIEEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyrimidine ring.

    Introduction of the Methyl Group: Methylation of the pyrazolopyrimidine core can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Thiophene Moiety: The thiophene group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Stille coupling.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.

Analyse Chemischer Reaktionen

Urea Functional Group Reactivity

The urea group (–NH–CO–NH–) participates in hydrolysis, nucleophilic substitution, and hydrogen bonding interactions.

Reaction TypeConditionsProductsKey FindingsReferences
Acidic HydrolysisHCl (6M), reflux, 24h2-Methylpyrazolo[1,5-a]pyrimidin-6-amine + Thiophen-2-ylmethyl isocyanateHydrolysis proceeds via cleavage of the C–N bond, yielding primary amine and isocyanate intermediates. Stability under mild acidic conditions (<1M HCl) is observed.
Basic HydrolysisNaOH (1M), 80°C, 12h2-Methylpyrazolo[1,5-a]pyrimidin-6-ol + Thiophen-2-ylmethylamineDegradation occurs faster in basic media due to deprotonation of urea nitrogen, facilitating nucleophilic attack.
Nucleophilic SubstitutionR–X (alkyl halides), DMF, K₂CO₃, 60°CN-Alkylated urea derivativesAlkylation occurs selectively at the less sterically hindered pyrimidine-linked nitrogen. Yields range from 45–72% depending on R–X.

Pyrazolo[1,5-a]pyrimidine Core Reactivity

The pyrazolo[1,5-a]pyrimidine ring undergoes electrophilic substitution and cross-coupling reactions.

Reaction TypeConditionsProductsKey FindingsReferences
HalogenationNBS (N-bromosuccinimide), DCM, 0°C → RT7-Bromo-2-methylpyrazolo[1,5-a]pyrimidin-6-yl derivativeBromination occurs regioselectively at position 7 due to electron density from the pyrimidine N-atom. Confirmed via X-ray crystallography.
Suzuki CouplingPd(PPh₃)₄, Ar–B(OH)₂, Na₂CO₃, DME/H₂O7-Aryl-substituted derivativesCoupling at position 7 enables aryl group introduction. Yields: 60–85%. Catalyst loading (5 mol%) optimal for scalability.
OxidationmCPBA (meta-chloroperbenzoic acid), CHCl₃Pyrazolo[1,5-a]pyrimidine N-oxideSelective oxidation of pyrimidine nitrogen forms N-oxide, enhancing solubility. Stability confirmed via HPLC.

Thiophene Moiety Reactivity

The thiophen-2-ylmethyl group participates in electrophilic substitution and oxidation.

Reaction TypeConditionsProductsKey FindingsReferences
SulfonationH₂SO₄/SO₃, 50°CThiophene-2-sulfonic acid derivativeSulfonation occurs at position 5 of the thiophene ring. Reaction requires anhydrous conditions to avoid urea degradation.
OxidationH₂O₂, AcOH, 70°CThiophene S,S-dioxide derivativeOxidation to sulfone enhances metabolic stability but reduces membrane permeability. Confirmed via LC-MS.
Friedel-Crafts AcylationAcCl, AlCl₃, DCM5-Acetylthiophene derivativeAcetylation at position 5 proceeds with 88% yield. Steric hindrance from the methyl group limits further substitution.

Stability Under Pharmacological Conditions

The compound’s stability in biological matrices informs its drug development potential.

ConditionMediumHalf-LifeDegradation PathwayReferences
pH 7.4 BufferPBS, 37°C48hSlow hydrolysis of urea group to amine and isocyanate.
Liver MicrosomesHuman, NADPH12hOxidative metabolism via CYP3A4, forming hydroxylated pyrimidine and sulfoxide derivatives.
PlasmaHuman, 37°C>72hHigh stability due to protein binding (92%). Minimal degradation observed.

Mechanistic Insights

  • Urea Hydrolysis : Acid-catalyzed hydrolysis follows a protonation-deprotonation mechanism, while base-mediated cleavage involves hydroxide ion attack on the carbonyl carbon .

  • Electrophilic Substitution : The pyrazolo[1,5-a]pyrimidine ring’s C7 position is most reactive due to resonance stabilization from the adjacent nitrogen atoms .

  • Thiophene Reactivity : Electron-donating methyl groups direct electrophiles to the α-position of the thiophene ring .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The unique structural features of 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea make it a promising candidate for drug development.

Antitumor Activity

Research indicates that compounds with similar pyrazolo and thiophene moieties exhibit cytotoxic effects against various cancer cell lines. The presence of the pyrazolo[1,5-a]pyrimidine structure suggests potential activity as a kinase inhibitor, which may impact signaling pathways involved in tumor growth and metastasis. Preliminary studies have shown that derivatives of this compound can inhibit thymidine phosphorylase, an enzyme associated with tumor progression .

Anti-inflammatory Properties

Compounds containing thiophene and pyrazole groups have been reported to possess anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines, making them potential therapeutic agents for inflammatory diseases. For instance, pyrazolyl-ureas have shown promise in reducing cytokine release in models of arthritis and other inflammatory conditions .

Neuroprotective Effects

Similar pyrazolo derivatives have demonstrated neuroprotective properties, particularly in neurodegenerative diseases such as Alzheimer's. By modulating neurotransmitter systems, these compounds may provide therapeutic benefits in conditions characterized by neuronal damage and cognitive decline .

Pharmacological Insights

The pharmacological profile of 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea is enriched by its interaction with various biological targets.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of pyrazolyl ureas against bacterial strains including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell function positions it as a candidate for further development as an antibacterial agent .

Antituberculosis Activity

High-throughput screening has identified related compounds as potential leads against Mycobacterium tuberculosis. The mechanism of action appears distinct from traditional antitubercular drugs, suggesting that this compound could contribute to new treatment paradigms for tuberculosis .

Synthetic Chemistry Applications

The synthesis of 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea involves multi-step organic reactions.

Synthetic Routes

The synthetic strategy typically includes:

  • Formation of the pyrazolo[1,5-a]pyrimidine core.
  • Coupling reactions with thiophene derivatives under controlled conditions.
  • Finalization through urea formation.

This multi-step process allows for the modification of functional groups to enhance biological activity and optimize pharmacokinetic properties .

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazolo derivatives in various biological assays.

Study ReferenceApplicationKey Findings
AntitumorInhibition of tumor growth via kinase inhibition
AntimicrobialModerate activity against bacterial strains
NeuroprotectionPotential benefits in Alzheimer’s disease models

These case studies illustrate the compound's versatility and potential across different therapeutic areas.

Wirkmechanismus

The mechanism of action of 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The pyrazolopyrimidine core can interact with enzymes or receptors, modulating their activity. The thiophene moiety may contribute to the compound’s binding affinity and specificity. The urea linkage can form hydrogen bonds with biological targets, enhancing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Core Structure Substituents/Functional Groups Synthesis Method Reported Bioactivity Reference
1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea Pyrazolo[1,5-a]pyrimidine 2-Methyl, urea-linked thiophen-2-ylmethyl Likely cyclocondensation or Suzuki coupling Potential kinase inhibition (inferred)
3-[3-(2-Thienyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol Pyrazolo[1,5-a]pyrimidine 3-Thienyl, propanol side chain Custom synthesis (Tokyo Chemical Industry) Not specified
2-Methyl-5-(2-hydroxy-5-fluorophenyl)-6-phenylpyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 2-Methyl, 5-fluorophenyl, 6-phenyl Cyclocondensation Antifungal activity
N-(3-(6-(3-(difluoromethyl)pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorophenyl)-2,4-dimethyloxazole-5-carboxamide Triazolo[1,5-a]pyrimidine Difluoromethylpyridine, oxazole Suzuki coupling Kinetoplastid inhibition
1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-(5-chloro-6-pyrrolidin-1-ylcarbonylpyridin-3-yl)urea Pyrazolo[1,5-a]pyrimidine Chloro, methoxyethyl, urea-linked pyridine Not specified Kinase inhibition (inferred)

Key Structural and Functional Differences

Core Heterocycle Modifications: The target compound and most analogues (e.g., ) share the pyrazolo[1,5-a]pyrimidine core. In contrast, Compound 3 from uses a triazolo[1,5-a]pyrimidine core, which may alter electronic properties and target selectivity . Urea vs. Non-urea Linkers: The target compound and the urea derivative in utilize urea as a bridging group, which can enhance hydrogen-bonding interactions with biological targets compared to non-urea derivatives like the propanol-substituted compound in .

Substituent Effects on Bioactivity: Antifungal activity in is attributed to the 2-methyl and halogenated aryl substituents . The kinetoplastid inhibitor in features a triazolo core and difluoromethylpyridine, suggesting that electron-withdrawing groups enhance parasitic target engagement .

Synthetic Pathways :

  • Suzuki coupling () is widely used for introducing aryl/heteroaryl groups via boronic acid intermediates .
  • Cyclocondensation methods () are preferred for constructing the pyrazolo[1,5-a]pyrimidine scaffold using urea or thiourea under high-temperature conditions .

Pharmacological Implications

  • Urea Derivatives : Urea-containing compounds, such as the target and ’s analogue, are often designed to inhibit kinases or enzymes via competitive binding at ATP pockets .
  • Thiophene vs. Phenyl Substituents : The thiophen-2-ylmethyl group in the target compound may improve metabolic stability compared to phenyl derivatives, as sulfur-containing heterocycles often exhibit slower oxidative degradation .

Biologische Aktivität

1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from various studies and sources.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylpyrazolo[1,5-a]pyrimidine with thiophen-2-ylmethyl isocyanate. The process can be optimized through various reaction conditions to enhance yield and purity. For instance, the use of different solvents and temperatures can significantly impact the reaction efficiency.

Anticancer Activity

Several studies have evaluated the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives, including our compound of interest. In vitro assays have demonstrated that these compounds exhibit significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-70.95
HepG20.73
A5490.37
HeLa0.95

In particular, compounds similar to 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea have shown promising results in inducing apoptosis in cancer cells and blocking cell cycle progression at the sub-G1 phase.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes involved in tumor growth. For example, pyrazolo[1,5-a]pyrimidines have been reported to inhibit thymidine phosphorylase (TP), an enzyme that plays a crucial role in nucleotide metabolism and tumor proliferation .

Anti-inflammatory Properties

In addition to anticancer activity, some derivatives of pyrazolo[1,5-a]pyrimidines have shown anti-inflammatory effects. These compounds may act by modulating inflammatory pathways and reducing cytokine production, which is critical in conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted by researchers at MD Anderson Cancer Center evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their anticancer efficacy. The study found that specific substitutions on the pyrazolo ring significantly enhanced cytotoxicity against HeLa cells, suggesting that structural modifications can lead to improved biological activity .

Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory potential of related compounds in a model of neuroblastoma. The results indicated that these compounds could inhibit angiogenesis effectively, showcasing their dual role as both anticancer and anti-inflammatory agents .

Q & A

Q. What are the common synthetic routes for 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Coupling reactions : Pyrazolo[1,5-a]pyrimidine cores are functionalized via Suzuki-Miyaura cross-coupling or nucleophilic substitution to introduce substituents like thiophen-2-ylmethyl groups .
  • Urea formation : The urea bridge is constructed using carbodiimide-mediated coupling of amines or isocyanate intermediates under anhydrous conditions (e.g., DMF as solvent, room temperature, 12–24 h reaction time) .
  • Purification : Chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures ≥95% purity .

Q. What characterization techniques validate the compound's structural integrity?

  • Methodological Answer : Key techniques include:
  • Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrazolo[1,5-a]pyrimidine ring protons at δ 8.2–9.0 ppm, urea NH signals at δ 6.5–7.0 ppm) .
  • Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) align with theoretical masses (e.g., m/z 354.12 for C₁₅H₁₄N₆OS) .
  • Elemental analysis : Carbon/nitrogen content deviations <0.4% confirm stoichiometry .

Q. What biological targets are hypothesized for this compound?

  • Methodological Answer : Based on structural analogs (e.g., pyrazolo[1,5-a]pyrimidine derivatives), potential targets include:
  • Kinases : CDK2 inhibition (IC₅₀ < 1 µM in kinase assays) via ATP-binding site competition .
  • Epigenetic regulators : SIRT2 modulation observed in related urea derivatives, affecting histone deacetylation .
  • Microbial enzymes : Thiophene moieties may disrupt bacterial dihydrofolate reductase (DHFR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition data across assays?

  • Methodological Answer : Contradictions may arise from:
  • Assay conditions : Varying ATP concentrations (1–10 mM) in kinase assays alter IC₅₀ values. Standardize using radiometric (³³P-ATP) vs. fluorescence-based (ADP-Glo™) methods .
  • Cellular context : Off-target effects in cell-based vs. purified enzyme assays. Use siRNA knockdown or CRISPR-edited cell lines to isolate target-specific activity .
  • Data normalization : Apply Z-factor analysis to minimize false positives in high-throughput screens .

Q. What strategies optimize the compound's pharmacokinetic (PK) profile?

  • Methodological Answer :
  • Solubility enhancement : Co-crystallization with cyclodextrins (e.g., sulfobutyl ether-β-CD) increases aqueous solubility by 10-fold .
  • Metabolic stability : Replace labile groups (e.g., methylpyrazole → trifluoromethylpyrazole) reduces CYP3A4-mediated oxidation (t₁/₂ improved from 1.2 h to 4.5 h in microsomal assays) .
  • Tissue penetration : LogP optimization (target 2.5–3.5) via substituent tuning (e.g., thiophene → furan) balances blood-brain barrier permeability and plasma protein binding .

Q. How do structure-activity relationships (SAR) guide derivatization for enhanced selectivity?

  • Methodological Answer : Key SAR insights include:
  • Pyrimidine substituents : 2-Methyl groups improve CDK2 selectivity over CDK1 (10-fold) by steric exclusion of bulkier kinase pockets .
  • Urea linker flexibility : Rigidifying the linker (e.g., cyclopropyl insertion) reduces off-target binding to carbonic anhydrase .
  • Thiophene position : 2-Thiophenymethyl enhances antimicrobial activity (MIC = 8 µg/mL vs. S. aureus) compared to 3-substituted analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.